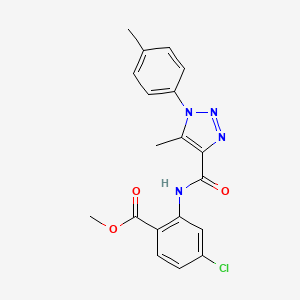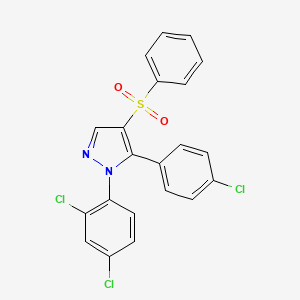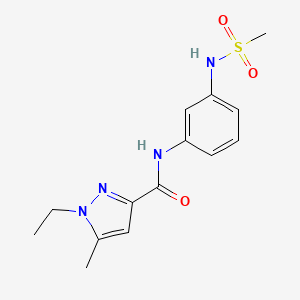
methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-chloro-2-(5-methyl-1-(p-tolyl)-1H-1,2,3-triazole-4-carboxamido)benzoate is a useful research compound. Its molecular formula is C19H17ClN4O3 and its molecular weight is 384.82. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Polar Pollutants in Wastewater
1H-benzo-1,2,3-triazole (BTri) and its methylated analogues, including tolyltriazole, are identified as polar and poorly degradable trace pollutants used as corrosion inhibitors in various industrial applications. These substances, found in municipal wastewater, pose challenges for water treatment due to their persistence and potential environmental impact. Research into their occurrence and removal is crucial for improving water quality and safety (Reemtsma et al., 2010).
Corrosion Inhibition of Aluminum
Studies on triazole derivatives, including p-tolyl-1H-1,2,3-triazol-5-ol and related compounds, have shown their effectiveness as corrosion inhibitors for aluminum in acidic solutions. These findings are significant for the development of more efficient and environmentally friendly corrosion protection strategies in various industrial sectors (Mostafa et al., 2021).
Synthesis of New Derivatives
The synthesis of new 1,3,4-thiadiazole, thiazole, and pyridine derivatives containing the 1,2,3-triazole moiety has been explored, indicating the versatility of triazole-based compounds in organic synthesis and their potential applications in developing new materials and pharmaceuticals (Abdelriheem et al., 2017).
Antimicrobial Activities
Some new 1,2,4-triazole derivatives have been synthesized and tested for their antimicrobial activities. These compounds have shown promise in combating various microorganisms, highlighting the potential of triazole derivatives in the development of new antimicrobial agents (Bektaş et al., 2007).
Luminescent Rhenium Tricarbonyl Complexes
The synthesis and characterization of luminescent rhenium tricarbonyl complexes with axially coordinated 1,2,3-triazole ligands demonstrate the application of triazole derivatives in the field of coordination chemistry and materials science, particularly in developing new luminescent materials (Uppal et al., 2011).
Propiedades
IUPAC Name |
methyl 4-chloro-2-[[5-methyl-1-(4-methylphenyl)triazole-4-carbonyl]amino]benzoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17ClN4O3/c1-11-4-7-14(8-5-11)24-12(2)17(22-23-24)18(25)21-16-10-13(20)6-9-15(16)19(26)27-3/h4-10H,1-3H3,(H,21,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JFOGVVVCVHOQCV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C(N=N2)C(=O)NC3=C(C=CC(=C3)Cl)C(=O)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17ClN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![7-Fluorospiro[3,4-dihydro-2H-1-benzoxepine-5,2'-oxirane]](/img/structure/B2715631.png)

![1-(7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N-(2-(furan-3-yl)-2-hydroxy-2-(thiophen-2-yl)ethyl)methanesulfonamide](/img/structure/B2715633.png)
![3-methyl-N-((7-(3-methyl-1,2,4-oxadiazol-5-yl)-[1,2,4]triazolo[4,3-a]pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2715634.png)
![1-[(3,5-difluorophenyl)methyl]-3-(2-methylphenyl)-1H,2H,3H,4H-thieno[3,2-d]pyrimidine-2,4-dione](/img/structure/B2715635.png)
![6-methoxy-N-{[1-(thiophen-2-yl)-1H-1,2,3-triazol-4-yl]methyl}-1H-indole-2-carboxamide](/img/structure/B2715636.png)


![2-[6-(3,4-dihydro-1H-isoquinolin-2-ylmethyl)-4-oxopyran-3-yl]oxy-N-propylacetamide](/img/structure/B2715642.png)


![Triazolo[1,5-a]pyridine-5-carboxylic acid](/img/structure/B2715647.png)

![N-(4-ethylphenyl)-2-[3-(3-nitrophenyl)-6-oxopyridazin-1-yl]acetamide](/img/structure/B2715652.png)
